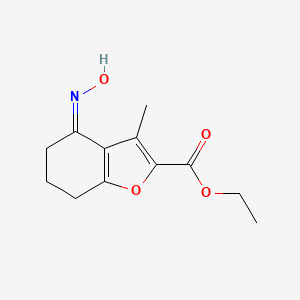

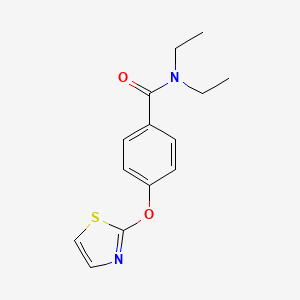

甲基 N-(3,4-二甲苯基)-N-(甲基磺酰基)甘氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound that can be associated with the family of methanesulfonanilides, which are characterized by the presence of a methanesulfonyl group attached to an aniline derivative. Although the specific compound is not directly described in the provided papers, insights can be drawn from similar structures. For instance, the paper on N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide discusses the conformation of the N-H bond and the presence of hydrogen bonding in the crystal structure, which could be relevant for understanding the behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves the reaction of an aniline derivative with a methanesulfonyl chloride under basic conditions. The synthesis of 2,2',6,6'-Tetramethyl-4,4'-Diphenoxydiphenylsulfone, although not the same, provides insight into the type of reactions that might be used to synthesize similar aromatic sulfone compounds. The process involves the use of dimethylphenol and dichlorodiphenylsulfone, indicating that halogenated compounds can be key intermediates in such syntheses .

Molecular Structure Analysis

The molecular structure of methanesulfonanilides, as discussed in the papers, shows that the amide H atom is positioned in such a way that it can participate in hydrogen bonding, which is significant for the biological activity of these compounds. The bond parameters and torsion angles are also noted to be similar to other compounds within the same family, suggesting that Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate would likely exhibit similar structural characteristics .

Chemical Reactions Analysis

The chemical reactivity of methanesulfonanilides can be inferred from the permethylation reactions described in the second paper. The use of methylsulfinyl carbanion in dimethyl sulfoxide as a catalyst for permethylation indicates that the sulfonyl group can be reactive under certain conditions, which could be relevant when considering the reactivity of the sulfonyl group in Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate are not detailed in the provided papers, the high melting temperature of a related compound, 2,2',6,6'-Tetramethyl-4,4'-Diphenoxydiphenylsulfone, suggests that similar compounds might also exhibit high thermal stability. The presence of dimethyl groups and the sulfonyl moiety could influence the solubility and melting point of the compound .

科学研究应用

生物聚合物的化学修饰

人们探索了生物聚合物(如木聚糖)的化学修饰,以创造具有特定性质的生物聚合物醚和酯。这些通过涉及二甲亚砜 (DMSO) 等化合物反应合成的新型材料在药物递送、纸张强度添加剂和抗菌剂方面具有潜在应用。包括核磁共振光谱和扫描电子显微镜在内的先进分析技术已被用于研究这些木聚糖衍生物的结构-性质关系,表明它们在科学研究和工业中的广泛适用性 (Petzold-Welcke 等,2014)。

溶剂相互作用和应用

二甲亚砜是一种偶极非质子溶剂,广泛用于从医学和生物技术到电化学的各个领域。它与共溶剂分子形成氢键的能力影响了分子水平的溶解特性和溶液行为。通过理论和实验研究了解这些相互作用,可以深入了解溶剂在科学研究中的作用,突出其在不同应用中的重要性 (Kiefer、Noack 和 Kirchner,2011)。

抗病毒应用

吲哚基芳基砜(包括砜化合物的修饰)已显示出作为人类免疫缺陷病毒 1 型的有效抑制剂。这些化合物通过结构修饰,展示了与其他抗逆转录病毒药物联合用药治疗艾滋病的候选药物的潜力,表明磺酰化合物在治疗开发中的多功能性 (Famiglini 和 Silvestri,2018)。

环境和健康方面的考虑

二甲亚砜的环境相容性和低毒性使其成为各种应用中理想的溶剂。然而,对与甲基 N-(3,4-二甲苯基)-N-(甲基磺酰基)甘氨酸酯在结构上相关的草甘膦广泛使用的担忧,导致人们对潜在健康影响的审查增加。研究表明需要对草甘膦暴露、微生物群失真、抗生素耐药性和疾病出现之间的关联进行全面研究,这表明了解化学品使用的环境和健康影响非常重要 (Van Bruggen 等,2018)。

属性

IUPAC Name |

methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-11(7-10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRCBFCJHGLEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)

![N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2512114.png)

![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)